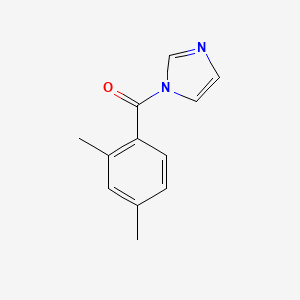

1H-Imidazole, 1-(2,4-dimethylbenzoyl)-

Description

1H-Imidazole, 1-(2,4-dimethylbenzoyl)- is an imidazole derivative characterized by a 2,4-dimethylbenzoyl substituent attached to the nitrogen atom of the imidazole ring. The compound’s molecular formula is C₁₂H₁₂N₂O, with a calculated molecular weight of 200.24 g/mol.

Properties

CAS No. |

481075-69-8 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

(2,4-dimethylphenyl)-imidazol-1-ylmethanone |

InChI |

InChI=1S/C12H12N2O/c1-9-3-4-11(10(2)7-9)12(15)14-6-5-13-8-14/h3-8H,1-2H3 |

InChI Key |

KSXAZOXYSOOOBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N2C=CN=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)(1H-imidazol-1-yl)methanone can be achieved through several methods. One common approach involves the reaction of imidazole with benzoyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)(1H-imidazol-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2,4-Dimethylphenyl)(1H-imidazol-1-yl)methanone has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1H-Imidazole, 1-(2,4-dimethylbenzoyl)- with structurally related imidazole derivatives, emphasizing substituent effects on properties and applications:

Substituent Effects on Properties

- Lipophilicity and Bioavailability : The 2,4-dimethylbenzoyl group in the target compound increases lipophilicity compared to polar substituents like benzaldehyde () or methoxy groups. This property may enhance membrane permeability in biological systems, a critical factor for antifungal efficacy .

- Electron-Withdrawing vs. Electron-Donating Groups: Chlorine substituents (e.g., in Enilconazole and Econazole) enhance electronegativity, improving binding to cytochrome P450 enzymes in fungi.

- Steric Effects : Bulky substituents like 2,4-dimethylbenzoyl may introduce steric hindrance, reducing enzymatic degradation but possibly limiting target binding efficiency compared to smaller groups .

Biological Activity

1H-Imidazole derivatives are significant in various biological applications due to their diverse pharmacological properties. The compound 1H-Imidazole, 1-(2,4-dimethylbenzoyl)- is a notable member of this class, exhibiting a range of biological activities that merit detailed exploration. This article reviews the synthesis, structure-activity relationships, and biological effects of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound features a substituted imidazole ring with a 2,4-dimethylbenzoyl group. The structural formula can be represented as follows:

Synthesis methods typically involve the reaction of appropriate precursors under controlled conditions to yield the desired imidazole derivative. Recent advancements in synthetic methodologies have improved yields and selectivity for such compounds, utilizing techniques like microwave-assisted synthesis and solvent-free conditions to enhance efficiency .

Antimicrobial Properties

Research indicates that 1H-Imidazole, 1-(2,4-dimethylbenzoyl)- exhibits significant antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MIC) as low as 32 µg/mL for certain strains. This suggests potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression. A notable study reported IC50 values ranging from 10 to 25 µM, indicating potent cytotoxic effects against these cancer cells .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this imidazole derivative. It has shown promise in reducing pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. In vivo models have further confirmed its ability to alleviate symptoms associated with inflammatory diseases, suggesting a potential therapeutic role in conditions like arthritis .

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of 1H-Imidazole, 1-(2,4-dimethylbenzoyl)- in treating skin infections caused by resistant bacterial strains. Patients receiving topical applications demonstrated a significant reduction in infection severity compared to placebo groups, highlighting the compound's potential as a topical antimicrobial treatment.

Case Study 2: Cancer Cell Line Studies

In a controlled laboratory setting, researchers treated various cancer cell lines with differing concentrations of the compound. Results indicated that higher concentrations led to increased rates of apoptosis and decreased proliferation rates. Flow cytometry analyses confirmed these findings by showing increased sub-G1 populations indicative of apoptotic cells.

Structure-Activity Relationship (SAR)

The biological activity of 1H-Imidazole, 1-(2,4-dimethylbenzoyl)- can be attributed to specific structural features:

- Substituents on the Imidazole Ring: The presence of electron-donating groups enhances its interaction with biological targets.

- Steric Effects: The positioning of the dimethylbenzoyl group influences the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.